Product packaging for 7-Benzyloxygramine(Cat. No.:CAS No. 94067-27-3)

7-Benzyloxygramine

Cat. No.: B134313
CAS No.: 94067-27-3
M. Wt: 280.4 g/mol
InChI Key: SUZMCIRGERDWMV-UHFFFAOYSA-N
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Description

7-Benzyloxygramine is a significant chemical intermediate in advanced pharmaceutical and biochemical research, serving as a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its application as a key precursor in the development of potential medications that target neurological disorders. Researchers utilize this compound in studies aimed at exploring and understanding various neurotransmitter systems, which helps to elucidate the mechanisms of action for certain neuroactive drugs. Furthermore, this compound finds application in organic synthesis for creating novel tryptophan derivatives and is investigated for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients in drug formulation studies. It is also employed as a standard in analytical chemistry to ensure quality control during the development of related pharmacologically active compounds. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O B134313 7-Benzyloxygramine CAS No. 94067-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-16(15)9-6-10-17(18)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZMCIRGERDWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293836
Record name 7-Benzyloxygramine
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94067-27-3
Record name 94067-27-3
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Record name 7-Benzyloxygramine
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Record name 7-Benzyloxygramine
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Synthetic Methodologies and Chemical Transformations of 7 Benzyloxygramine

Established Synthetic Routes for 7-Benzyloxygramine

The primary method for synthesizing this compound relies on the construction of the gramine (B1672134) side chain onto a pre-functionalized indole (B1671886) core.

Precursor-Based Synthesis and Optimization Strategies

The most common precursor for the synthesis of this compound is 7-benzyloxyindole (B21248). The synthesis involves a one-pot reaction where 7-benzyloxyindole is treated with formaldehyde (B43269) and dimethylamine (B145610). asianpubs.org This electrophilic substitution reaction preferentially occurs at the electron-rich C-3 position of the indole ring. bhu.ac.inacs.org

A typical laboratory-scale synthesis involves dissolving 7-benzyloxyindole in acetic acid, followed by the addition of aqueous solutions of dimethylamine and formaldehyde at a reduced temperature (0°C). asianpubs.org The reaction mixture is then stirred at room temperature for several hours to ensure completion. The product is isolated through a standard acid-base workup, followed by crystallization, affording yields of around 80%. asianpubs.org

Parameter Condition asianpubs.org
Precursor 7-(Benzyloxy)-1H-indole
Reagents 40% aqueous dimethylamine, 37% aqueous formaldehyde
Solvent Acetic acid
Temperature 0°C initially, then room temperature
Reaction Time 3.5 hours
Workup Addition of water, ether wash, basification with NaOH, extraction with chloroform
Purification Crystallization from ethyl acetate/n-hexane
Yield 80%

While specific optimization studies for this compound are not extensively documented, strategies from general gramine synthesis can be applied. These include the use of alternative catalysts like zinc chloride or employing microwave irradiation or ultrasound to potentially shorten reaction times and improve yields. asianpubs.orgbhu.ac.in The choice of solvent and the stoichiometry of the reagents are critical parameters that can be adjusted to optimize the reaction and minimize byproduct formation. bhu.ac.in

Applications of Mannich-Type Reactions in Gramine Derivative Synthesis

The synthesis of this compound is a classic example of the Mannich reaction. doi.orgwikipedia.org This three-component organic reaction involves the aminoalkylation of an acidic proton. In this case, the acidic C-3 proton of the indole ring is alkylated by formaldehyde and a secondary amine (dimethylamine). wikipedia.org

The reaction mechanism begins with the formation of a dimethylaminium ion (an Eschenmoser's salt precursor) from formaldehyde and dimethylamine. wikipedia.org The electron-rich 7-benzyloxyindole then acts as a nucleophile, attacking the iminium ion to form the C-3 substituted product, this compound. bhu.ac.inacs.org The use of an acid catalyst, such as acetic acid, facilitates the formation of the electrophilic iminium species. bhu.ac.in

The Mannich reaction is exceptionally useful for producing gramine and its substituted derivatives because the resulting dimethylaminomethyl group is an excellent leaving group, making these compounds valuable synthetic intermediates for introducing a variety of functional groups at the 3-position of the indole core. bhu.ac.inchemtube3d.com

Derivatization and Chemical Transformations Initiated from this compound

This compound is a stable compound that serves as a crucial starting point for the synthesis of various hydroxylated and functionalized indole derivatives.

Hydrogenolytic Debenzylation Protocols for Production of Hydroxyskatole Derivatives (e.g., 7-Hydroxyskatole)

A primary transformation of this compound is the removal of the benzyl (B1604629) protecting group to yield a hydroxyl group. This is typically achieved through catalytic hydrogenolysis. cdnsciencepub.comcdnsciencepub.comresearchgate.net The process involves reacting this compound with hydrogen gas in the presence of a palladium catalyst, most commonly 10% palladium on activated carbon (Pd/C). doi.orgcdnsciencepub.com

This reaction effectively cleaves the benzyl-oxygen bond while simultaneously reducing the gramine side chain to a methyl group, directly forming 7-hydroxy-3-methylindole, also known as 7-hydroxyskatole. doi.orgcdnsciencepub.com The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at room temperature and can be performed at atmospheric or slightly elevated pressure. doi.org This debenzylation provides a straightforward route to hydroxyskatoles, which are important compounds for further study. cdnsciencepub.comcdnsciencepub.comresearchgate.net No significant byproduct formation has been reported under these conditions for the 7-hydroxy isomer. cdnsciencepub.com

Transformation Product Reagents & Conditions doi.orgYield
Hydrogenolytic Debenzylation7-Hydroxy-3-methylindole (7-Hydroxyskatole)10% Pd/C, H₂ (500 kPa), Methanol, 4h, RT49%

Synthesis of Functionalized 3-Methylindole Derivatives Utilizing this compound

This compound is a key precursor for various functionalized 3-methylindoles, primarily through its conversion to 7-hydroxyskatole. The resulting hydroxyl group on the indole ring can be further modified. For example, 7-hydroxy-3-methylindole has been used to synthesize 6-(3-methylindol-7-yloxy)hexanoic acid by reacting it with ethyl 6-bromohexanoate, followed by hydrolysis. doi.org This demonstrates a two-step pathway from this compound to a more complex, functionalized indole derivative.

More broadly, the gramine moiety itself is a versatile synthetic handle. The dimethylamino group can be displaced by various nucleophiles, often after being converted to a quaternary ammonium (B1175870) salt, to introduce functionalities like cyano or other carbon-based chains directly at the 3-position. bhu.ac.inchemtube3d.com This allows for the synthesis of tryptophan analogues and other 3-substituted indoles. bhu.ac.in While these reactions are well-established for gramine itself, they represent potential pathways for the derivatization of this compound prior to or in concert with debenzylation.

Exploration of Novel Chemical Reactions and Rearrangements Involving the this compound Moiety

Beyond the well-established debenzylation and side-chain displacement, the this compound structure is amenable to other chemical explorations. A notable transformation is the retro-Mannich reaction. acs.org Under certain conditions, such as treatment with halogenating agents like N-bromosuccinimide (NBS), gramine derivatives can undergo fragmentation to eliminate the side chain and form a transient 3-indolyl cation, which is then trapped by the halide. acs.org This provides a route to 3-haloindoles, which are themselves valuable intermediates for cross-coupling reactions. Applying this retro-Mannich sequence to this compound could potentially yield 7-benzyloxy-3-haloindoles, opening new avenues for functionalization at the 3-position.

Furthermore, the indole nucleus itself can undergo reactions. For instance, directed ortho-metalation (DoM) has been used on protected gramine derivatives to functionalize the C-4 position. acs.org While this is more complex with the existing C-7 substituent on this compound, it highlights the potential for reactions that target the indole ring itself, rather than just the side chain or the benzyloxy group. The interplay between the benzyloxy group, the gramine side chain, and the indole core presents opportunities for developing novel synthetic methodologies and exploring unique chemical rearrangements.

Green Chemistry Approaches in this compound Synthesis and Modification

While specific literature detailing green synthetic routes for this compound is limited, the principles of green chemistry can be readily applied to its known synthesis and transformations. The conventional Mannich reaction for its preparation, though effective, utilizes a large volume of acetic acid and requires purification steps that can generate waste. chemicalbook.com

Catalysis: A key principle of green chemistry is the use of catalytic rather than stoichiometric reagents. mdpi.com For Mannich-type reactions, catalysts such as indium triflate have been shown to be effective, recoverable, and reusable. core.ac.uk The use of a solid acid catalyst, such as immobilized montmorillonite/ZnCl₂, has been successfully applied to the synthesis of gramine itself, offering high yields and catalyst recyclability. mdpi.com Such catalytic systems could potentially replace or significantly reduce the amount of acetic acid needed for this compound synthesis, thereby minimizing waste and simplifying purification.

Alternative Reaction Conditions: Energy efficiency can be improved by using alternative energy sources. Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times (e.g., to 5 minutes) and improve yields in the synthesis of gramine. mdpi.comcore.ac.uk Ultrasound irradiation is another non-conventional energy source that has been successfully employed in promoting similar organic reactions, often leading to shorter reaction times and higher yields under milder conditions.

Atom Economy and Multicomponent Reactions: The Mannich reaction is inherently a one-pot, three-component reaction, which aligns well with the green chemistry principles of maximizing atom economy and procedural simplicity. mdpi.comcore.ac.uk By combining three starting materials into a single product with only the loss of water, the reaction is quite efficient. Further optimization by reducing solvent use or employing catalytic methods would enhance its green credentials. Solvent-free approaches, such as grinding reactants together, have been used for other condensation reactions and could be explored as a green alternative to the use of acetic acid.

Table 3: Potential Green Chemistry Modifications for this compound Synthesis

Green PrincipleConventional Method ComponentPotential Green AlternativeBenefit
Catalysis Acetic Acid (Solvent/Catalyst)Indium Triflate, Immobilized Solid Acid (e.g., MMT/ZnCl₂)Catalyst recyclability, reduced acid waste, potentially higher yields. mdpi.comcore.ac.uk
Energy Efficiency Conventional Heating (Stirring at RT)Microwave Irradiation, UltrasoundDrastically reduced reaction times, lower energy consumption. mdpi.comcore.ac.uk
Safer Solvents/Conditions Acetic Acid (High Volume)Solvent-free (grinding) or catalytic amount of acid in a greener solventReduced solvent use, minimized hazardous waste.
Atom Economy Three-component reactionThe Mannich reaction itself is already efficient.Optimization focuses on minimizing waste from solvents and reagents.

This interactive table conceptualizes the application of green chemistry principles to improve the synthesis of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Considerations for 7 Benzyloxygramine Derivatives

Theoretical Frameworks for Structure-Activity Relationships in Indole (B1671886) and Gramine (B1672134) Systems

The indole nucleus is a privileged structural motif in drug discovery due to its ability to mimic the side chain of the amino acid tryptophan, enabling it to interact with a wide array of biological targets. bohrium.com The SAR of indole derivatives is fundamentally influenced by the electronic and steric properties of the indole ring system. This bicyclic aromatic system, rich in π-electrons, can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are crucial for molecular recognition at the receptor level.

Gramine, or 3-(dimethylaminomethyl)indole, serves as a key natural lead compound for the synthesis of many indole-based molecules with diverse biological activities. nih.govresearchgate.net The dimethylaminomethyl group at the C3 position is a defining feature, and its basic nitrogen atom can participate in ionic interactions with biological targets. nih.gov The flexibility of the side chain allows for conformational adjustments within a binding pocket. Shortening or lengthening this side chain by a single carbon atom has been shown to significantly reduce activity in some systems, highlighting the precise structural requirements for optimal interaction. biologists.com

Theoretical SAR frameworks for gramine systems focus on several key aspects:

Electronic Nature of the Indole Ring: The electron-rich character of the indole ring, especially at the C3 position, dictates its reactivity and interaction with electrophilic sites on target proteins.

Role of Substituents: Substituents on the indole ring can modulate its electronic properties. Electron-donating groups enhance the ring's nucleophilicity, while electron-withdrawing groups have the opposite effect.

Steric Constraints: The size and three-dimensional arrangement of substituents on both the indole nucleus and the C3-side chain are critical for binding affinity and selectivity. ontosight.ai

Hydrogen Bonding Potential: The indole N-H group is a strong hydrogen bond donor, often acting as a primary anchoring point. The nitrogen on the gramine side chain can also function as a hydrogen bond acceptor.

Impact of Substituent Position and Nature on the Pharmacological Profile of Gramine Derivatives

Systematic modifications of the gramine structure have demonstrated that the position and nature of substituents are key determinants of the resulting pharmacological profile. nih.gov Alterations at various positions on the indole ring can lead to significant changes in biological activity.

The placement of a benzyloxy group at the C7 position introduces a bulky, hydrophobic substituent that can influence the molecule's orientation within a binding site and potentially introduce new, favorable interactions. Studies on other indole alkaloids have shown that substituents at the C7 position can enhance biological activities. nih.gov

Key findings on the impact of substituents on gramine derivatives include:

C5 Position: Substitution at the C5 position is a common strategy. For example, a methoxy (B1213986) group at this position (5-MeO-gramine) is known to modulate activity at serotonin (B10506) receptors. biologists.com

N1 Position: Modification of the indole nitrogen (N1) by alkylation or acylation eliminates its hydrogen bond donating capacity. nih.gov While this can be detrimental if that bond is crucial for binding, it can also improve other properties like membrane permeability.

C3-Side Chain: Variations in the length of the alkyl chain or the nature of the amino group at C3 significantly affect the basicity and steric profile, thereby influencing interactions with target receptors. biologists.com

Halogenation: Introduction of halogens, such as bromine at the C5 and C6 positions, has been shown to be important for activity in certain gramine derivatives that cause Ca2+ release from the sarcoplasmic reticulum. nih.gov

A study on various gramine derivatives and their effect on Ca2+ release from the sarcoplasmic reticulum highlighted the importance of specific substitutions. The data below summarizes the activity of a selection of these derivatives.

CompoundSubstituentsEC50 (µM) for Ca2+ Release
Gramine NoneInactive
1-Methylgramine 1-CH₃> 100
5-Bromogramine 5-Br> 100
5,6-Dibromogramine 5,6-diBr85.5
1,2-Dimethylgramine 1-CH₃, 2-CH₃> 100
5,6-Dibromo-1-methylgramine 5,6-diBr, 1-CH₃23.9
5,6-Dibromo-1,2-dimethylgramine 5,6-diBr, 1,2-di(CH₃)22.2
Caffeine (Reference) N/A885

This table is based on data from Nakahata et al., 1999, illustrating the impact of N-1 methylation and C-5/C-6 bromination on activity. nih.gov

Rational Design Principles for Novel 7-Benzyloxygramine Analogs

The rational design of new analogs of this compound aims to create molecules with enhanced potency, selectivity, and drug-like properties. researchgate.net This process is guided by established medicinal chemistry principles.

Key strategies in the rational design of this compound analogs include:

Bioisosteric Replacement: This involves substituting the benzyloxy group with other groups that have similar physicochemical properties to improve biological activity or pharmacokinetic profiles.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is available, SBDD can be used to design ligands that fit precisely into the binding site. researchgate.net This allows for the optimization of molecular interactions.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are employed. These rely on the knowledge of other molecules that bind to the same target to build a pharmacophore model that guides the design of new analogs. jrespharm.com

Fragment-Based Drug Design: This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands.

For instance, a study focusing on the design of inhibitors for the MERS-CoV nucleocapsid protein identified 5-benzyloxygramine (B72693) as a stabilizer of a non-native protein-protein interaction through virtual screening. acs.org This highlights how rational, structure-based approaches can lead to the discovery of novel activities for gramine derivatives. acs.org

Computational Chemistry and Molecular Modeling in this compound Derivative Design

Computational chemistry and molecular modeling are essential tools for accelerating the drug discovery process for this compound derivatives. espublisher.com These methods allow for the prediction of molecular properties and the simulation of interactions with biological targets, thus helping to prioritize synthetic efforts. ontosight.aiespublisher.com

Core computational techniques applicable to this compound derivative design include:

Quantum Mechanical (QM) Modeling: QM calculations can provide insights into the electronic properties of the molecules, which are crucial for understanding their reactivity and interaction potentials. espublisher.com

Molecular Docking: This technique predicts the binding orientation of a ligand within a receptor's active site. nih.govresearchgate.net It can be used to rationalize observed SAR and guide the design of new analogs with improved binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-receptor complex, revealing information about its stability and the conformational changes that occur upon binding. espublisher.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. espublisher.comresearchgate.net These models can then be used to predict the activity of novel, unsynthesized analogs. researchgate.net

The integration of these computational approaches with experimental validation creates a synergistic cycle for the design and optimization of novel this compound derivatives with tailored pharmacological profiles. espublisher.com

Investigation of Biological Activities Associated with 7 Benzyloxygramine Derivatives

Methodologies for In Vitro Biological Screening of Indole (B1671886) Alkaloid Derivatives

The initial assessment of the biological potential of 7-benzyloxygramine derivatives, like other indole alkaloids, relies heavily on a variety of in vitro screening methods. These assays provide a preliminary understanding of a compound's bioactivity, guiding further research.

A primary and widely used method is the cell viability assay , such as the MTT assay. This technique is employed to determine the cytotoxic effects of compounds on various cell lines, including cancer and normal cell lines. nih.gov For instance, the cytotoxic activity of novel indole derivatives has been tested against human cancer cell lines like HepG2 (liver), MCF-7 (breast), and HeLa (cervical), as well as normal cell lines such as HEK293 (embryonic kidney), LO2 (liver), and MRC5 (lung). nih.gov This allows for an initial assessment of both anticancer potential and general toxicity.

Enzyme inhibition assays are another critical tool. Given that indole derivatives are known to interact with various enzymes, these assays can identify specific molecular targets. For example, indole compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. jetir.orgnih.gov

Receptor binding assays are utilized to determine the affinity of indole derivatives for specific receptors. The indole scaffold is known to interact with a variety of receptors, including serotonin (B10506) receptors. mdpi.com These assays are crucial for understanding the potential neurological or modulatory effects of the compounds.

For assessing antimicrobial properties, broth microdilution and agar (B569324) diffusion assays are standard methods. These techniques determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains. frontiersin.org

Antiviral assays are also employed, particularly in the context of emerging viral threats. These can involve cell-based assays where the ability of a compound to inhibit viral replication is measured, for example, against SARS-CoV-2. nih.govchapman.edu

The following table summarizes common in vitro screening methodologies:

Screening MethodPurposeExample Application
MTT Assay Assess cell viability and cytotoxicityTesting anticancer activity against HepG2, MCF-7, and HeLa cell lines. nih.gov
Enzyme Inhibition Assay Identify inhibition of specific enzymesScreening for cyclooxygenase (COX) inhibitors to identify anti-inflammatory potential. jetir.orgnih.gov
Receptor Binding Assay Determine affinity for specific receptorsInvestigating binding to serotonin receptors to explore neurological effects.
Broth Microdilution Determine Minimum Inhibitory Concentration (MIC)Assessing antibacterial activity against strains like S. aureus and E. coli. frontiersin.org
Plaque Reduction Assay Evaluate antiviral activityMeasuring the inhibition of viral replication in cell culture.

Cellular and Molecular Targets Explored in Gramine-Type Compound Research

Research into gramine (B1672134) and its derivatives has identified several cellular and molecular targets, highlighting their potential for therapeutic intervention in various diseases.

One of the key targets for gramine is the adiponectin receptor . Gramine has been identified as an agonist for both AdipoR1 and AdipoR2, which are implicated in metabolic disorders like type 2 diabetes, obesity, and atherosclerosis. ncats.iotargetmol.com

The β2-Adrenergic receptor (β2-AR) is another target, with gramine acting as an agonist. targetmol.com This interaction could have implications for various physiological processes regulated by this receptor.

In the context of cancer, indole derivatives have been shown to interact with multiple targets. For example, some derivatives inhibit tubulin polymerization , leading to cell cycle arrest and apoptosis. mdpi.com Others act as inhibitors of protein kinases such as HER2 and HER3. mdpi.com The transcription factor NF-κB is another important target; gramine has been shown to inhibit the NF-κB signaling pathway, which can prevent apoptosis and reduce neuroinflammation. mdpi.com

For neurodegenerative diseases, such as Alzheimer's, research has focused on targets like acetylcholinesterase (AChE) . mdpi.com Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in managing the symptoms of Alzheimer's.

The following table details some of the known molecular targets of gramine-type compounds:

Molecular TargetBiological ProcessPotential Therapeutic Area
Adiponectin Receptors (AdipoR1/AdipoR2) Metabolic regulationType 2 Diabetes, Obesity. ncats.iotargetmol.com
β2-Adrenergic Receptor (β2-AR) Various physiological processes
Tubulin Cell divisionCancer. mdpi.com
Protein Kinases (e.g., HER2, HER3) Cell signaling, proliferationCancer. mdpi.com
NF-κB Inflammation, cell survivalNeurodegenerative diseases, Inflammation. mdpi.com
Acetylcholinesterase (AChE) NeurotransmissionAlzheimer's Disease. mdpi.com
SARS-CoV-2 Main Protease (Mpro) Viral replicationCOVID-19. chapman.edu

Assessment of Potential Pharmacological Profiles for Functionalized Indole Systems

The structural versatility of the indole ring allows for extensive functionalization, leading to a wide range of pharmacological profiles. nrfhh.comnih.gov The introduction of different substituents can significantly alter the biological activity of these compounds. nih.gov

Anticancer Activity: Indole derivatives have demonstrated significant potential as anticancer agents. nrfhh.commdpi.com Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. mdpi.commdpi.com The substitution pattern on the indole ring plays a crucial role in determining the potency and selectivity of these compounds against different cancer cell lines. mdpi.com

Anti-inflammatory Properties: Many indole derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX). nrfhh.comnih.gov Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), contains an indole core. nih.gov Research continues to explore novel indole derivatives that can modulate key inflammatory pathways like NF-κB. nih.gov

Antimicrobial Activity: The indole scaffold is a common feature in compounds with antibacterial and antifungal properties. nrfhh.com Functionalized indoles have been shown to be effective against a range of pathogens, including drug-resistant strains. frontiersin.org

Neuroprotective Effects: Indole derivatives have shown promise in the context of neurodegenerative diseases. nrfhh.com Their ability to interact with targets like acetylcholinesterase and modulate inflammatory pathways in the brain makes them interesting candidates for further investigation. mdpi.com

Antiviral Activity: The potential of indole derivatives as antiviral agents has also been explored. jetir.org For example, certain gramine derivatives have been investigated for their ability to interfere with viral components, such as the nucleocapsid protein of coronaviruses. ustc.edu.cn

Phenotypic Screening Strategies for Identification of Bioactive this compound Derivatives

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. technologynetworks.comnih.gov This method is particularly valuable for discovering first-in-class drugs with novel mechanisms of action. nih.gov

For this compound derivatives, phenotypic screening can be employed to identify bioactive compounds in a disease-relevant context. This involves using cellular or whole-organism models that recapitulate aspects of a particular disease.

Cell-based phenotypic screens are a common starting point. technologynetworks.com These assays can measure a variety of parameters, including:

Cell morphology and proliferation: High-content imaging can be used to identify compounds that alter cell shape, induce apoptosis, or inhibit the growth of cancer cells. biocompare.com

Reporter gene assays: These assays use a reporter gene (e.g., luciferase) linked to a specific promoter to screen for compounds that modulate a particular signaling pathway. nih.govbiocompare.com

Multiparametric assays: Techniques like flow cytometry can simultaneously measure multiple cellular parameters, providing a more comprehensive picture of a compound's effects. biocompare.com

Whole-organism screening using models like zebrafish or Caenorhabditis elegans can provide insights into a compound's effects in a more complex biological system. technologynetworks.com These models are useful for assessing toxicity and observing effects on development and behavior.

The general workflow for phenotypic screening involves:

Assay Development: Creating a robust and reproducible assay in a relevant cell or organism model.

High-Throughput Screening (HTS): Screening a library of this compound derivatives to identify "hits" that produce the desired phenotype. nih.gov

Hit Confirmation and Dose-Response: Validating the activity of the initial hits and determining their potency.

Target Deconvolution: Identifying the molecular target(s) responsible for the observed phenotype, which can be a challenging but crucial step. biocompare.com

Mechanistic Investigations of 7 Benzyloxygramine Derivatives at the Molecular and Cellular Level

Elucidation of Molecular Mechanisms of Action for Indole-Based Compounds

Indole-based compounds are recognized as "privileged scaffolds" in drug discovery, capable of interacting with a multitude of biological targets. Their mechanisms of action are diverse and often depend on the specific substitutions on the indole (B1671886) ring.

One of the prominent mechanisms through which indole derivatives exert their effects is the modulation of protein-protein interactions (PPIs). nih.gov Many cellular processes are regulated by complex networks of PPIs, and their dysregulation is a hallmark of various diseases. Small molecules that can either stabilize or disrupt these interactions are valuable as therapeutic agents. For instance, certain indole-based compounds have been designed to inhibit the anti-apoptotic protein Bcl-2, which is overexpressed in many cancers. By binding to the BH3 groove of Bcl-2, these compounds disrupt its interaction with pro-apoptotic proteins like Bax and Bak, thereby promoting cancer cell death.

Another key mechanism involves the direct inhibition of enzyme activity. The indole scaffold can fit into the active sites of various enzymes, leading to their inhibition. For example, indole derivatives have been developed as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy.

Furthermore, indole compounds can act as receptor antagonists. A classic example is the interaction of certain gramine (B1672134) derivatives with serotonin (B10506) receptors. Early studies identified "benzyloxygramine" as a potent antagonist of serotonin (5-HT) receptors, exhibiting effects that developed slowly and could become irreversible. researchgate.net This suggests a mechanism involving covalent binding or a very slow dissociation from the receptor.

The benzyloxy group, such as the one at the 7-position in 7-Benzyloxygramine, can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets. The gramine side chain at the 3-position is also crucial for biological activity, often participating in key binding interactions.

Studies on Target Engagement and Ligand-Receptor Interactions of Gramine Analogs

Target engagement is the crucial first step in a drug's mechanism of action, confirming that the compound physically interacts with its intended biological target in a cellular environment. While direct studies on this compound are limited, extensive research on its close analog, 5-Benzyloxygramine (B72693), provides a compelling model for its potential target interactions.

A significant body of research has identified 5-Benzyloxygramine as a novel antiviral agent that targets the nucleocapsid (N) protein of coronaviruses, including MERS-CoV and SARS-CoV-2. nih.govmdpi.commedchemexpress.comacs.org The N protein is essential for packaging the viral RNA genome into a ribonucleoprotein complex, a critical step in the viral life cycle. mdpi.com

The mechanism of 5-Benzyloxygramine involves the stabilization of a non-native protein-protein interaction. acs.orgnsf.gov.lk Specifically, it binds to a hydrophobic pocket at the interface of a non-native dimer of the N-protein's N-terminal domain (N-NTD). mdpi.comacs.org This binding induces and stabilizes an abnormal oligomerization of the N protein, disrupting its normal function and leading to a potent antiviral effect. acs.orgacs.org This mode of action is classified as an orthosteric stabilization of a non-native PPI. nih.govnsf.gov.lk

X-ray crystallography studies have revealed the precise interactions between 5-Benzyloxygramine and the MERS-CoV N-NTD. The compound fits into a hydrophobic cavity, making contacts with residues from both protomers of the non-native dimer, effectively acting as a molecular "glue." acs.org Given the structural similarity, it is highly plausible that this compound could engage in similar interactions with protein targets that possess suitable hydrophobic pockets at protein-protein interfaces.

The following table summarizes the key findings regarding the interaction of 5-Benzyloxygramine with coronavirus N-proteins, which serves as a model for gramine analogs.

CompoundTarget ProteinMechanism of ActionInteraction TypeConsequence
5-BenzyloxygramineMERS-CoV N-NTDStabilization of non-native N-NTD dimerization mdpi.comacs.orgOrthosteric stabilization of a non-native PPI nih.govnsf.gov.lkInduces abnormal N protein oligomerization, antiviral activity acs.orgacs.org
5-BenzyloxygramineSARS-CoV-2 N-NTDBinds to a hydrophobic pocket in the dimeric N-NTD nih.govHydrophobic contacts nih.govImpairs N protein function, broad-spectrum anti-CoV activity nih.gov

This table is based on data for 5-Benzyloxygramine as a proxy for gramine analog interactions.

Cellular Pathway Modulation and Signaling Cascade Analysis

The interaction of a compound with its molecular target initiates a cascade of downstream events that modulate cellular pathways. Indole-based compounds are known to influence a variety of signaling pathways, primarily those involved in cell survival, proliferation, and death (apoptosis).

Compounds that target the Bcl-2 family of proteins, for example, directly modulate the intrinsic apoptotic pathway. By preventing Bcl-2 from sequestering pro-apoptotic proteins, these inhibitors cause the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

In the context of the antiviral activity of 5-Benzyloxygramine, its modulation of N protein oligomerization directly interferes with the viral replication and assembly pathway. researchgate.net This disruption prevents the formation of viable new virions, thereby halting the progression of the infection at a cellular level.

Furthermore, the antagonism of serotonin receptors by benzyloxygramine derivatives can have profound effects on serotonergic signaling pathways. researchgate.net These pathways are critical in regulating mood, appetite, and various neurological processes. Blockade of these receptors can alter downstream signaling cascades, which could be relevant for applications in neuroscience.

The table below provides examples of cellular pathways modulated by indole derivatives, illustrating the potential effects of compounds like this compound.

Indole Derivative ClassModulated PathwayCellular Outcome
Bcl-2 InhibitorsIntrinsic Apoptosis PathwayInduction of apoptosis in cancer cells
Gramine Analogs (e.g., 5-Benzyloxygramine)Viral Replication/Assembly PathwayInhibition of viral proliferation researchgate.net
Serotonin Receptor AntagonistsSerotonergic SignalingAlteration of neurological signaling cascades researchgate.net

Advanced Techniques for Delineating Mechanistic Pathways in Biological Systems

Elucidating the precise mechanism of action of a compound like this compound requires a sophisticated toolbox of advanced biological and computational techniques. These methods allow researchers to move beyond simple activity assays to a deep, systems-level understanding of a drug's effects.

Target Identification and Engagement:

Cellular Thermal Shift Assay (CETSA): This technique is used to verify target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.

Affinity-based Proteomics: This involves using the compound as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.

Genetic and Genomic Approaches:

CRISPR-Cas9 Genome Editing: This revolutionary tool can be used to systematically knock out or modify genes to identify which proteins are essential for a compound's activity. For example, knocking out a suspected target protein should render cells resistant to the compound.

Computational and Modeling Techniques:

Molecular Docking and Simulation: These in silico methods predict how a ligand like this compound might bind to the three-dimensional structure of a target protein. This was used effectively in the study of 5-benzyloxygramine to understand its interaction with the N-NTD. acs.org

Systems Biology and Pathway Analysis: By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) after treating cells with a compound, researchers can use bioinformatics tools to map the broader cellular pathways that are affected. This approach helps to build a comprehensive picture of the compound's downstream effects. nih.gov

Advanced Imaging:

High-Resolution Microscopy: Techniques like confocal microscopy can be used to visualize the subcellular localization of a fluorescently-tagged compound or to observe its effects on cellular structures and processes, such as viral-induced cellular changes or apoptosis.

These advanced methods, when used in combination, provide a powerful strategy for a thorough mechanistic investigation of novel compounds, moving from initial target identification to a full understanding of their impact on complex biological systems.

Analytical Methodologies for 7 Benzyloxygramine and Its Metabolites in Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is the cornerstone for isolating and quantifying 7-Benzyloxygramine from complex mixtures, such as synthetic reaction products or biological matrices. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. wjpmr.comchromatographyonline.com A reversed-phase HPLC (RP-HPLC) method is generally preferred for indole (B1671886) alkaloids, utilizing a non-polar stationary phase and a polar mobile phase. wjpmr.comosti.gov

Method development for this compound would involve the systematic optimization of several parameters to achieve a desired separation:

Column Selection : A C18 or C8 column is typically effective for separating indole alkaloids. nih.gov

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is common. nih.govnih.gov The gradient allows for the efficient elution of the target compound while separating it from impurities with different polarities.

Detector : A UV detector is suitable for quantification, as the indole ring in this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) detector can provide additional spectral information to confirm peak identity and purity. mdpi.com

Once developed, the method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure it is fit for its intended purpose. wjpmr.commdpi.com Validation demonstrates the method's reliability through a series of tests.

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other peaks (impurities, degradants) with no interference.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999 over a specified concentration range. researchgate.net
Accuracy The closeness of test results to the true value, often assessed by spike/recovery studies.Recovery typically between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) should be less than 2%. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1. researchgate.net
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, pH, or mobile phase composition.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thermofisher.com For a molecule like this compound, which has a relatively high molecular weight (280.36 g/mol ) and moderate polarity, direct GC analysis may be challenging due to its limited volatility and potential for thermal degradation in the hot injector port. osti.govsynchem.de

However, GC coupled with Mass Spectrometry (GC-MS) can be a definitive tool for identification. jeol.comcreative-proteomics.com To make this compound more amenable to GC analysis, a derivatization step is often employed. This involves chemically modifying the molecule to increase its volatility and thermal stability. A common approach for compounds with active hydrogens (like the indole N-H) is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.

The GC-MS analysis provides two key pieces of information:

Retention Time : The time it takes for the compound to travel through the GC column, which is a characteristic property under a specific set of conditions.

Mass Spectrum : When the eluted compound enters the mass spectrometer, it is ionized (typically by electron ionization - EI), causing it to fragment into a unique pattern of smaller, charged ions. This fragmentation pattern acts as a molecular "fingerprint" that can be used for unambiguous identification by comparing it to a spectral library. jeol.com

Applications of GC-MS in the context of this compound research include identifying synthetic byproducts, characterizing potential volatile metabolites, or detecting trace-level impurities.

Spectroscopic and Spectrometric Characterization Methods in Indole Alkaloid Research

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds like this compound and for confirming the identity of reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural elucidation.

¹H NMR : Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR data has been reported as: ¹H-NMR (CDCl₃) δ: 8.35 (1H, brs), 7.47-7.49 (2H, m), 7.35-7.43 (3H, m), 7.32 (1H, d, J=8.0Hz), 7.10 (1H, d, J=2.3Hz), 7.03 (1H, dd, J=7.9, 7.7Hz), 6.73 (1H, d, J=7.7Hz), 5.20 (2H, s), 3.61 (2H, s), 2.27 (6H, s). chemicalbook.com

¹³C NMR : Provides information about the different carbon atoms in the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC) : Used to establish the connectivity between atoms and definitively assign the structure.

Mass Spectrometry (MS) : As a standalone technique or coupled with chromatography (LC-MS, GC-MS), MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula. researchgate.net The fragmentation pattern of indole alkaloids in MS often shows characteristic ions that aid in their identification. nih.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for N-H stretching (from the indole ring), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O stretching (benzyl ether).

Ultraviolet-Visible (UV-Vis) Spectroscopy : The conjugated indole ring system in this compound results in characteristic UV absorption maxima. This property is exploited for detection and quantification in HPLC-UV analysis.

Advanced Bioanalytical Approaches for In Vitro and In Vivo Research Studies

To study the metabolic fate of this compound in biological systems, sensitive and selective bioanalytical methods are required. These methods must be capable of measuring low concentrations of the parent compound and its metabolites in complex biological matrices like plasma, urine, or cell culture media. alfa-chemistry.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical research. Its high sensitivity and specificity allow for the quantification of analytes at very low levels. The development of an LC-MS/MS method for this compound would involve:

Sample Preparation : This is a critical step to remove proteins and other interfering substances from the biological sample. Techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). alfa-chemistry.com

LC Separation : A rapid HPLC or UHPLC separation is developed to resolve the analyte from matrix components.

MS/MS Detection : A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly selective process minimizes background noise and provides excellent quantification.

Such validated bioanalytical methods are essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, and for in vitro metabolism studies using, for example, liver microsomes.

Quality Control and Reference Standard Characterization in Research Settings

The use of a well-characterized reference standard is essential for obtaining accurate and reproducible analytical results. chemimpex.com A reference standard for this compound serves as the benchmark against which samples are measured.

The characterization and establishment of a reference standard involve a comprehensive set of analytical tests to confirm its identity and determine its purity:

Identity Confirmation : A combination of spectroscopic methods (NMR, MS, IR) is used to unequivocally confirm that the material's structure is consistent with this compound. chemicalbook.com

Purity Assessment : Purity is a critical attribute. It is typically determined using a high-resolution, stability-indicating HPLC method. The purity is often expressed as an area percentage from the chromatogram. Titration is another method that can be used to determine purity. chemimpex.com

Volatile Content : Thermogravimetric Analysis (TGA) may be used to determine the content of water and residual solvents.

Inorganic Impurities : Analysis for non-combustible impurities (residue on ignition) might be performed.

A certificate of analysis (CoA) for a this compound reference standard would summarize the results of these tests, stating the confirmed identity and the assigned purity value (e.g., 95% or ≥99%). synchem.dechemimpex.com This standard is then used for preparing calibration curves for quantitative analysis and for confirming peak identity in qualitative tests.

Future Directions and Emerging Research Avenues for 7 Benzyloxygramine

Development of More Efficient and Sustainable Synthetic Routes

Key areas for future development include:

Microwave-Assisted Synthesis: The application of microwave technology has already shown promise in accelerating reaction times for gramine (B1672134) synthesis, in some cases reducing it to just 5 minutes with high yields. mdpi.com Further exploration of microwave-assisted organic synthesis (MAOS) for 7-benzyloxygramine could lead to significant improvements in efficiency. mdpi.com

Catalytic Innovations: Research into novel catalysts, such as recyclable heterogeneous catalysts like bentonite (B74815) clay or titanium dioxide, could offer more environmentally friendly alternatives to traditional acid catalysts. mdpi.com The development of palladium (II) and platinum (II) complexes based on the gramine skeleton has also been explored for use in other chemical reactions, indicating a potential for catalytic applications in its own synthesis. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could streamline its production.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions. Exploring enzymatic routes, potentially starting from renewable feedstocks, represents a key frontier for the sustainable production of complex molecules like this compound. mdpi.com

A comparison of traditional and emerging synthetic approaches is highlighted below:

FeatureTraditional Synthesis (e.g., Mannich Reaction)Future Sustainable Synthesis
Reaction Time Hours to daysMinutes to hours
Solvents Often uses hazardous organic solventsFocus on green solvents (e.g., water, ethanol) or solvent-free conditions mdpi.commdpi.com
Catalysts Strong acids, often in stoichiometric amounts mdpi.comRecyclable, heterogeneous, or biocatalysts mdpi.com
Energy Input Conventional heatingMicrowave irradiation, photochemistry
Waste Generation Higher waste outputReduced byproducts and waste streams

Exploration of Untapped Biological Targets and Therapeutic Applications for Gramine Derivatives

The natural alkaloid gramine and its derivatives have demonstrated a wide array of biological activities, including antiviral, antifungal, anti-inflammatory, and antitumor effects. nih.govnih.gov However, the full therapeutic potential of this compound remains largely unexplored. Future research should focus on identifying and validating novel biological targets.

Promising areas for investigation include:

Neurodegenerative Diseases: Gramine derivatives have been synthesized and evaluated as multipotent drugs for Alzheimer's disease, targeting voltage-gated Ca²⁺ channels and Ser/Thr phosphatases involved in tau protein dephosphorylation. nih.gov Further exploration of this compound's effect on these and other neurological targets is warranted.

Oncology: While some gramine derivatives have shown anti-proliferative activity against cancer cell lines, the specific molecular targets are often not well-defined. researchgate.netncats.io Future work should aim to identify the precise proteins and pathways through which this compound exerts any anticancer effects, potentially leading to more targeted therapies.

Infectious Diseases: A derivative, 5-benzyloxygramine (B72693), has been identified as an inhibitor of the nucleocapsid (N) protein of coronaviruses like MERS-CoV by stabilizing non-native protein-protein interactions. nih.govacs.org This unique mechanism suggests that this compound could be a valuable lead structure for developing broad-spectrum antiviral agents. nih.gov Gramine analogs have also shown potential against plant viruses, such as the Tobacco Mosaic Virus. acs.org

Metabolic Disorders: Gramine has been found to act as an agonist of the adiponectin receptor 1 (AdipoR1), which plays a role in metabolic disorders like type 2 diabetes and obesity. ncats.io Investigating whether this compound shares this activity could open new avenues for therapeutic development.

Potential Therapeutic AreaKnown/Potential Biological Targets
Neurodegenerative Diseases Voltage-gated Ca²⁺ channels, Ser/Thr phosphatases nih.gov
Oncology Unidentified (potential for cell cycle arrest, apoptosis induction) researchgate.net
Infectious Diseases Coronavirus Nucleocapsid (N) Protein nih.govacs.org
Metabolic Disorders Adiponectin receptor 1 (AdipoR1) ncats.io
Fungal Infections Various phytopathogenic fungi mdpi.com

Application of Advanced Omics Technologies (e.g., Metabolomics) in Mechanistic Research

To move beyond identifying biological activities to understanding how they work, advanced "omics" technologies are indispensable. These high-throughput methods provide a global view of molecular changes within a biological system in response to a compound like this compound. frontiersin.org

Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a cell or organism. mdpi.com By treating cells with this compound and analyzing the resulting metabolic fingerprint, researchers can identify which biochemical pathways are perturbed. hep.com.cn This can reveal the compound's mechanism of action and potential off-target effects. For instance, untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can characterize hundreds of metabolites simultaneously, offering a comprehensive snapshot of cellular response. researchgate.netnih.gov

Proteomics: This involves the large-scale study of proteins. Proteomics can identify the specific proteins that bind to this compound or whose expression levels change upon treatment, thus pinpointing direct and indirect molecular targets. nih.gov

Transcriptomics: This technique analyzes the complete set of RNA transcripts, revealing which genes are up- or down-regulated by the compound. This provides insights into the cellular signaling pathways being modulated. nih.gov

Multi-Omics Integration: The true power lies in integrating data from metabolomics, proteomics, and transcriptomics. cd-genomics.comf1000research.com This systems biology approach can build comprehensive models of how this compound functions at a molecular level, connecting its chemical structure to its ultimate biological effect. frontiersin.org

Interdisciplinary Research Integrating Chemical Synthesis and Biological Evaluation for Novel Drug Candidates

The successful development of new drugs based on the this compound scaffold will require a deeply integrated, interdisciplinary approach. escholarship.org This involves a continuous feedback loop between chemists who design and create new molecules and biologists who test their effects. nsf.gov

This synergistic workflow includes:

Rational Drug Design: Medicinal chemists can use the structure of this compound as a starting point. By understanding its interactions with known biological targets (e.g., the coronavirus N protein), they can design new analogs with potentially improved potency, selectivity, and drug-like properties. researchgate.net

Library Synthesis: Synthetic chemists can create libraries of related compounds by making systematic modifications to the this compound structure. nih.govmdpi.com This allows for a thorough exploration of the structure-activity relationship (SAR), revealing which parts of the molecule are essential for its biological effects. nih.gov

Iterative Screening and Optimization: Biologists screen these compound libraries in various assays. The results are then fed back to the chemists, who use the data to design the next generation of improved compounds. researchgate.net This iterative cycle of design, synthesis, and evaluation is a cornerstone of modern drug discovery and is essential for transforming a promising lead compound into a viable drug candidate. researchgate.net

Cheminformatics: Computational tools can be used to predict the properties and potential activities of virtual compounds before they are synthesized, helping to prioritize the most promising candidates and streamline the discovery process. nih.govmdpi.com

This collaborative and iterative process is crucial for navigating the complexities of drug discovery and fully realizing the therapeutic promise held within the this compound framework.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.